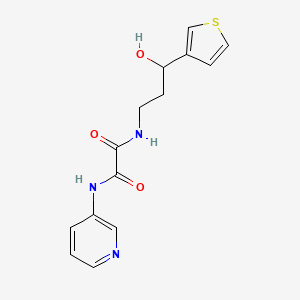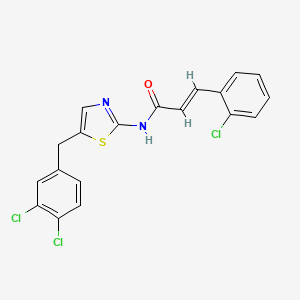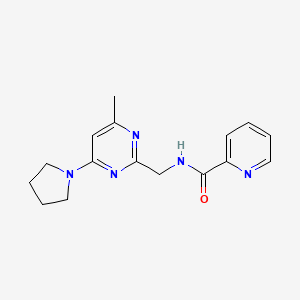![molecular formula C21H19ClN2O B2503178 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1216809-64-1](/img/structure/B2503178.png)
1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride" is a derivative of the benzimidazole class, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential use in various therapeutic areas, including antifungal, antibacterial, antitubercular, antitumor, and anticonvulsant applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the cyclization of o-phenylenediamine with carboxylic acids or their functional derivatives. For instance, substituted 2-(phenoxymethyl)-1-phenyl-1H-benzo[d]imidazoles have been synthesized via the condensation of N1-phenylbenzene-1,2-diaminedihydrochloride and substituted phenoxyacetic acids . Similarly, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was achieved through a multi-step process including cyclization, N-alkylation, hydrolyzation, and chlorination . These methods highlight the versatility of synthetic approaches for creating a wide array of benzimidazole derivatives with varying substituents.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core can significantly influence the compound's biological activity and physicochemical properties. For example, the introduction of methyl groups at the benzimidazole system and phenalkyl substituent at the C-2 position has been shown to enhance tuberculostatic activity . The structural characterization of these compounds is often confirmed by spectroscopic methods such as NMR and FT-IR, as well as by single-crystal X-ray diffraction techniques .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including N-alkylation and coupling reactions, to form a diverse range of compounds. For instance, novel homopolymers and copolymers containing benzimidazole units have been synthesized by N-C coupling reactions . These reactions expand the utility of benzimidazole derivatives, enabling the development of materials with unique properties such as high thermal stability and glass transition temperatures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can affect the compound's photophysical properties, as seen in the fluorescence and thermal stability of certain derivatives . Additionally, the introduction of specific substituents can enhance the compound's biological activity, as observed in the antitumor activity of hydrazone derivatives . The solubility, stability, and reactivity of these compounds are critical factors in their potential therapeutic applications.
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Applications
Benzothiazole and benzimidazole derivatives have been extensively studied for their antioxidant and anti-inflammatory properties. These compounds, including 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride, could potentially serve as effective agents in combating oxidative stress and inflammation. For instance, a study by Raut et al. (2020) focuses on the synthesis and pharmacological evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents, highlighting the significance of such structures in medicinal chemistry (Raut et al., 2020).
Role in Drug Development
The versatility of the benzimidazole scaffold, including compounds like this compound, is evident in its wide range of pharmacological activities. Kamal et al. (2015) discuss the therapeutic potential of benzothiazoles, including their application in chemotherapy for various diseases (Kamal et al., 2015). This underscores the compound's relevance in drug discovery and development.
Environmental Impact and Remediation
The environmental persistence and impact of benzimidazole derivatives, akin to this compound, are also of scientific interest. For example, Husain et al. (2007) review the applications of redox mediators in treating organic pollutants using oxidoreductive enzymes, which could be relevant for understanding the environmental behavior and potential remediation strategies for similar compounds (Husain & Husain, 2007).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Benzimidazoles
are an important class of heterocyclic compounds with a wide range of applications . They are key components in many functional molecules used in everyday applications . They have been utilized in diverse areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Target of Action
For example, some benzimidazoles have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
The mode of action of benzimidazoles can vary depending on the specific compound and its targets. Some benzimidazoles work by inhibiting certain enzymes, while others may interact with cellular structures or processes .
Biochemical Pathways
Benzimidazoles can affect various biochemical pathways depending on their specific targets. For example, some benzimidazoles used as antiparasitic drugs inhibit the polymerization of tubulin into microtubules, disrupting cell structure and function .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazoles can vary widely depending on the specific compound. Some are well absorbed and widely distributed in the body, while others may be poorly absorbed or rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of benzimidazoles depend on their specific targets and mode of action. For example, benzimidazoles that inhibit tubulin polymerization can disrupt cell division and lead to cell death .
Action Environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, absorption, distribution, metabolism, and excretion .
Analyse Biochimique
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzimidazole derivative and the biomolecule it interacts with .
Cellular Effects
Benzimidazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1-benzyl-2-(phenoxymethyl)benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O.ClH/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOTWHZCKQTMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)






![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)
![3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)


![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)
